molecular formula C16H16Cl2N2O4S B11170509 Ethyl (2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11170509
M. Wt: 403.3 g/mol
InChI Key: HXMMGRFDZLXSRQ-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound with significant applications in various fields It is characterized by the presence of a thiazole ring, a dichlorophenoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to form a thiazole derivative . Finally, the thiazole derivative is esterified with ethanol to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring and dichlorophenoxy group are crucial for its biological activity. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to the presence of both the thiazole ring and the dichlorophenoxy group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in research and industry.

Properties

Molecular Formula

C16H16Cl2N2O4S

Molecular Weight

403.3 g/mol

IUPAC Name

ethyl 2-[2-[2-(2,4-dichlorophenoxy)propanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H16Cl2N2O4S/c1-3-23-14(21)7-11-8-25-16(19-11)20-15(22)9(2)24-13-5-4-10(17)6-12(13)18/h4-6,8-9H,3,7H2,1-2H3,(H,19,20,22)

InChI Key

HXMMGRFDZLXSRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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